molecular formula C10H12ClIN2O2 B1398114 2-Boc-Amino-3-iodo-4-chloropyridine CAS No. 868733-96-4

2-Boc-Amino-3-iodo-4-chloropyridine

Cat. No.: B1398114
CAS No.: 868733-96-4
M. Wt: 354.57 g/mol
InChI Key: ZLCXGKTUUXLBNT-UHFFFAOYSA-N
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Description

2-Boc-Amino-3-iodo-4-chloropyridine, also known by its IUPAC name tert-butyl 4-chloro-3-iodo-2-pyridinylcarbamate, is a chemical compound with the molecular formula C10H12ClIN2O2. This compound is notable for its unique structure, which includes a pyridine ring substituted with chlorine, iodine, and a tert-butoxycarbonyl (Boc) protected amino group. It is primarily used in organic synthesis and medicinal chemistry due to its reactivity and functional group compatibility .

Preparation Methods

The synthesis of 2-Boc-Amino-3-iodo-4-chloropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes:

    Nitration: of a pyridine derivative to introduce a nitro group.

    Reduction: of the nitro group to an amino group.

    Protection: of the amino group with a Boc group.

    Halogenation: to introduce chlorine and iodine substituents on the pyridine ring.

Industrial production methods often involve similar steps but are optimized for scale, yield, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high purity and yield .

Chemical Reactions Analysis

2-Boc-Amino-3-iodo-4-chloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide sources.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds. Typical reagents include boronic acids and palladium catalysts.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.

Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Boc-Amino-3-iodo-4-chloropyridine is widely used in scientific research, particularly in:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: For the construction of complex molecules in research and development.

    Biological Studies: As a probe or intermediate in the study of biological pathways and mechanisms.

    Industrial Applications: In the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Boc-Amino-3-iodo-4-chloropyridine largely depends on its use in specific reactions. In coupling reactions, for example, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. The molecular targets and pathways involved are typically those associated with the specific reaction or application it is used in .

Comparison with Similar Compounds

Similar compounds to 2-Boc-Amino-3-iodo-4-chloropyridine include other halogenated pyridine derivatives such as:

  • 2-Boc-Amino-3-chloro-4-iodopyridine
  • 2-Boc-Amino-3-bromo-4-chloropyridine
  • 2-Boc-Amino-3-iodo-4-fluoropyridine

What sets this compound apart is its specific combination of substituents, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over functional group transformations is required .

Properties

IUPAC Name

tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCXGKTUUXLBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733222
Record name tert-Butyl (4-chloro-3-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868733-96-4
Record name tert-Butyl (4-chloro-3-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Boc-Amino-3-iodo-4-chloropyridine
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Synthesis routes and methods I

Procedure details

To a solution of tert-butyl (4-chloropyridin-2-yl)carbamate (10 g, 43.7 mmol) and tetramethylethylenediamine (12 mL) in tetrahydrofuran (200 mL) at −70° C. was added 2.5M n-butyl lithium in hexane (52 mL, 131 mmol) over 30 minutes. The mixture was stirred at −70° C. for 1 hour and treated with a solution of iodine (27 g, 109 mmol) in 100 mL tetrahydrofuran at −70° C. The mixture was stirred at −70° C. for 30 minutes and warmed to room temperature. Saturated aqueous sodium hydrogen sulfite (200 mL) was added and the mixture stirred for 30 minutes. The mixture was extracted with ethyl acetate and the organic layers were washed with water and brine, dried over sodium sulfate, filtered, concentrated and precipitated from ethyl acetate/hexane to afford the title compound. LCMS: 298.9 (M+H—NCOOH)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution tert-butyl 4-chloropyridin-2-ylcarbamate (2.29 g, 10 mmol), TMEDA (2.32 g, 20 mmol) in anhydrous THF (30 mL) was added n-BuLi (8 ml, 20 mmol). The resulting mixture was allowed to stir at −78° C. for 0.5 h which was added the solution of I2 (2.54 g, 10 mmol) in THF (8 mL) dropwise at −78° C. The reaction mixture was stirred for another 4 h. To the solution was added NH4Cl aq (5 mL), extracted with EtOAc (3×20 mL), dried over Na2SO4, filtered and concentrated. The crude residue was purified by column chromatography to afford the title compound as a yellow solid. LC/MS m/z=355.19 [M+H]+
Quantity
2.29 g
Type
reactant
Reaction Step One
Name
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.54 g
Type
reactant
Reaction Step Two
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Quantity
8 mL
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solvent
Reaction Step Two
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Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of tert-butyl (4-chloropyridin-2-yl)carbamate (5.5 g, 24.05 mmol) and N,N,N′,N′-tetramethylethylenediamine (7.26 mL, 48.1 mmol) in THF (100 mL) was cooled to −78° C. and treated with n-BuLi (2.5 M in hexanes, 19.24 mL, 48.1 mmol) drop wise over a period of 20 minutes. The mixture was stirred at the same temperature for 1 h. A solution of iodine (12.21 g, 48.1 mmol) in THF (40 mL) was added and stirring was continued at −78° C. for 30 min and at ambient temp of 1 h. Sat. aq NH4Cl solution (80 mL) was added and the layers were separated. The aqueous layer was extracted with EtOAc (50 mL) and the combined organics were washed with 10% aq. Na2S2O3 solution (40 mL) and brine. The extracts were dried (Na2SO4) and concentrated to dryness. A solution of 30% EtOAc-hexanes (30 mL) was added and the mixture was sonicated for 10 min. The resultant precipitate was collected by filtration, washed with 30% EtOAc-hexanes and dried in vacuo to afford tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate as off-white solid (5.6 g, 65% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.45 (s, 1H); 8.28 (d, J=5.6 Hz, 1H); 7.46 (d, J=5.6 Hz, 1H); 1.43 (s, 9H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.26 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.24 mL
Type
reactant
Reaction Step Two
Quantity
12.21 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

tert-Butyl (4-chloropyridin-2-yl)carbamate (10 g, 43.7 mmol) and tetramethylethylenediamine (12 mL) in anhydrous tetrahydrofuran (200 mL) was cooled to −70° C. and treated dropwise with a solution of 2.5M n-butyllithium (52 mL, 131 mmol) in hexane over a period of 30 minutes. The mixture was stirred at −70° C. for 1 hour and treated dropwise with a solution of iodine (27 g, 109 mmol) in anhydrous tetrahydrofuran at −70° C. After the addition, the mixture was stirred at the −70° C. for 30 minutes and was allowed to warm to room temperature. The mixture was treated with saturated sodium hydrogensulfite solution (200 mL) and stirred for 30 minutes. The mixture was extracted with ethyl acetate (100×3 mL) and the organic layer was washed with water and brine solution (200 mL each) and dried over anhydrous sodium sulfate. Filtration and concentration under vacuum and recrystallization with ethyl acetate-hexane afforded the title compound. LCMS: 298.9 (M+H—NCOOH)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
27 g
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a 250 mL round bottom flask was charged with tert-butyl (4-chloropyridin-2-yl)carbamate (5 g, 21.87 mmol) and dissolved in THF (109 mL). The stirring solution was placed in a dry ice bath and cooled to −78° C. TMEDA (8.25 mL, 54.7 mmol) was then added and the flask was flushed with nitrogen. 2.5M n-BuLi in hexanes (21.87 mL, 54.7 mmol) was then added over a period of 30 min. The mixture was stirred at −78° C. for 1 h then treated drop wise with a solution of iodine (13.87 g, 54.7 mmol) in anhydrous THF (16 mL) at −78° C. After the addition was complete, the reaction was stirred at −78° C. for 30 min then allowed to warm to rt. The mixture was treated with a solution of sodium hydrogen sulfite (16 g) in H2O (100 mL) and stirred for 30 min then extracted with EtOAc. The extract was washed with brine, dried (MgSO4) and concentrated in vacuo. The product was purified by flash chromatography: (90 g, equilibrated with DCM, loaded with DCM, initial waste: 0 mL, fraction size: 27 mL 18×150 mm, and eluted with MeOH in dichloromethane 0% [180 mL], 0-5% [360 mL], 5% [700 mL]). Collected fractions to give tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate (6.59 g, 85% yield) as a yellow solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.28 (d, J=5.0 Hz, 1H), 7.43 (br. s., 1H), 7.10 (d, J=5.0 Hz, 1H), 1.56 (s, 9H)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
21.87 mL
Type
reactant
Reaction Step Three
Quantity
13.87 g
Type
reactant
Reaction Step Four
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
109 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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